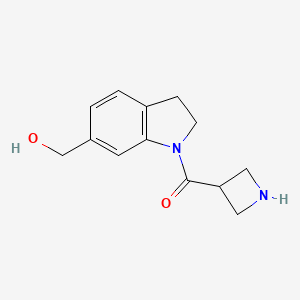
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
Overview
Description
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone, commonly known as A3HM, is a synthetic compound of indoline and methone. It is a promising compound due to its potential applications in the fields of medicine, chemistry, and biotechnology. In
Mechanism of Action
The exact mechanism of action of A3HM is still not fully understood. However, it is believed that A3HM acts as an allosteric modulator, binding to specific sites on proteins and altering their structure and function. This binding can lead to the activation or inhibition of various cellular pathways, resulting in a range of physiological effects.
Biochemical and Physiological Effects
A3HM has been reported to have a range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and to alter the expression of various genes. It has also been reported to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Furthermore, A3HM has been shown to have neuroprotective and antidepressant effects.
Advantages and Limitations for Lab Experiments
A3HM has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also a relatively non-toxic compound and is not known to be carcinogenic. However, there are some limitations to its use in lab experiments. It is not very soluble in water and is sensitive to light and air. Furthermore, it has a low solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of A3HM. It could be used in the development of novel drugs and therapeutic agents, as well as for the synthesis of complex molecules. It could also be used for the study of protein-protein interactions and for the development of fluorescent probes. Furthermore, A3HM could be used for the synthesis of optically active compounds and for the study of biochemical and physiological effects.
Scientific Research Applications
A3HM has been used as a building block for the synthesis of various complex molecules and as a starting material for the preparation of biologically active compounds. It has also been used as a ligand in metal-catalyzed reactions, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of carboxylic acids. Furthermore, A3HM has been used for the synthesis of optically active compounds, for the study of protein-protein interactions, and for the preparation of fluorescent probes.
properties
IUPAC Name |
azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGLPMPHWLGDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



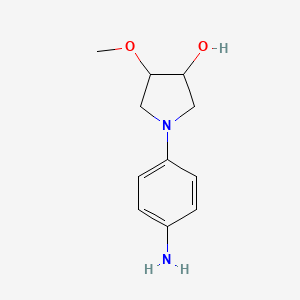
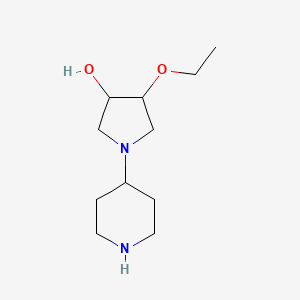
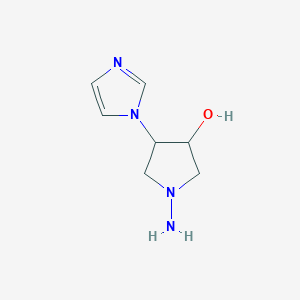

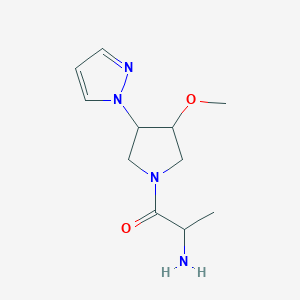





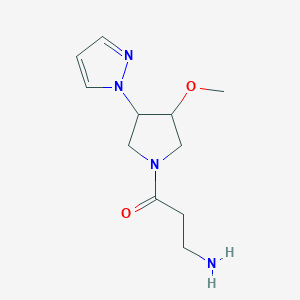
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)